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Compound of Interest

2'-Hydroxy-5"-methyl-2-
Compound Name:

methoxychalcone
CAS No.: 1632119-65-3
Cat. No.: B3405889

Get Quote

Executive Summary

This guide details the application of 2'-Hydroxy-5'-methyl-2-methoxychalcone (HMMC), a
synthetic flavonoid derivative, in early-stage drug discovery. Belonging to the chalcone class
(1,3-diaryl-2-propen-1-ones), HMMC represents a privileged scaffold characterized by a 2'-
hydroxyl group on Ring A and a 2-methoxy substitution on Ring B.

This specific substitution pattern confers enhanced metabolic stability and lipophilicity
compared to its unmethylated or 4-methoxy analogs. HMMC is primarily utilized as a lead
compound for developing anti-inflammatory and anticancer therapeutics, acting through the
modulation of the NF-kB and Nrf2 signaling pathways.

Chemical Properties & Stability[1]

Before initiating biological assays, researchers must account for the physicochemical
properties that influence solubility and stability in culture media.
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Property Specification
E)-1-(2-hydroxy-5-methylphenyl)-3-(2-

IUPAC Name (E)-1-(2-hydroxy ylphenyl)-3-(
methoxyphenyl)prop-2-en-1-one

Molecular Formula C17H1603

Molecular Weight 268.31 g/mol

CAS Number 61313-39-1

Appearance Yellow crystalline solid

N Soluble in DMSO (>20 mg/mL), Ethanol; Poorly

Solubility ]
soluble in water

LogP (Predicted) ~4.2 (High lipophilicity)

Storage -20°C, desiccated, protected from light

Critical Handling Note: Chalcones are light-sensitive. All stock solutions (typically 10-50 mM in
DMSO) should be prepared in amber vials and stored at -20°C. Avoid repeated freeze-thaw
cycles to prevent precipitation or degradation.

Therapeutic Applications & Mechanisms
Anti-Inflammatory Activity (NF-kB Inhibition)

HMMC exerts potent anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-kB)
pathway. The 2'-hydroxyl group facilitates intramolecular hydrogen bonding, locking the
molecule in a planar conformation that favors binding to the IKK complex or direct interference
with p65 translocation.

o Mechanism: Inhibition of IkBa phosphorylation and degradation.

o Outcome: Reduced expression of pro-inflammatory cytokines (TNF-a, IL-6, IL-13) and
enzymes (iNOS, COX-2).[1]

Anticancer Activity (Apoptosis Induction)
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In oncology research, HMMC is investigated for its ability to induce apoptosis in solid tumors
(e.g., colon, lung, breast). The 2-methoxy group on Ring B enhances steric hindrance,
potentially improving selectivity against tubulin or specific kinases compared to planar analogs.

e Mechanism: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-
apoptotic), leading to Caspase-3/9 activation.

e Secondary Target: Inhibition of angiogenesis via VEGF suppression.

Mechanistic Visualization

The following diagram illustrates the dual pathway modulation by HMMC, highlighting its
intervention in inflammatory and apoptotic signaling.
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Figure 1: HMMC inhibits the NF-kB inflammatory cascade while activating the Nrf2 antioxidant
pathway and promoting Bax-mediated apoptosis.

Experimental Protocols
Chemical Synthesis (Claisen-Schmidt Condensation)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3405889/docs?utm_src=pdf-body-img#application-note-2-hydroxy-5-methyl-2-methoxychalcone-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3405889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The most reliable method for generating high-purity HMMC is the base-catalyzed condensation

of acetophenones and benzaldehydes.

Reagents:

2'-Hydroxy-5'-methylacetophenone (1.0 eq)

2-Methoxybenzaldehyde (1.0 eq)

Ethanol (Solvent)[2][3]

KOH or NaOH (40% aqueous solution)

Protocol:

Dissolution: Dissolve 5 mmol of 2'-Hydroxy-5'-methylacetophenone in 15 mL of ethanol in a
round-bottom flask.

Catalysis: Add 5 mL of 40% KOH dropwise while stirring at room temperature. The solution
will turn deep orange/red (formation of phenolate ion).

Addition: Add 5 mmol of 2-Methoxybenzaldehyde.

Reaction: Stir at room temperature for 24—-48 hours. Monitor progress via TLC (Hexane:Ethyl
Acetate 8:2).

Work-up: Pour the reaction mixture into crushed ice containing dilute HCI (pH ~2-3). A
yellow precipitate will form immediately.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain
pure HMMC.

Validation: Confirm structure via H-NMR (characteristic doublet peaks for a,3-unsaturated
protons at & 7.4-8.0 ppm with J = 15-16 Hz, indicating trans geometry).

In Vitro Anti-Inflammatory Assay (NO Inhibition)
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This assay measures the ability of HMMC to inhibit Nitric Oxide (NO) production in LPS-
stimulated RAW 264.7 macrophages.

Materials:

RAW 264.7 cells (murine macrophages)[1][3]

Lipopolysaccharide (LPS) (Escherichia coli serotype)

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)

HMMC Stock (10 mM in DMSO)
Workflow:
o Seeding: Plate RAW 264.7 cells in 96-well plates (5 x 10* cells/well) and incubate for 24h.

o Treatment: Pre-treat cells with HMMC (0.1 — 50 uM) for 1 hour. Include a Vehicle Control
(0.1% DMSO) and Positive Control (e.g., Dexamethasone or L-NAME).

» Stimulation: Add LPS (final concentration 1 ug/mL) to all wells except the Negative Control.
Incubate for 24 hours.

o Measurement: Transfer 100 pL of supernatant to a new plate. Add 100 L of Griess Reagent.
e Quantification: Incubate for 10 mins at RT. Measure absorbance at 540 nm.

e Analysis: Calculate % Inhibition of NO production relative to the LPS-only control.

Data Interpretation:

e |Cso Calculation: Plot % Inhibition vs. Log[Concentration].

o Toxicity Check: Parallel MTT assay is mandatory to ensure NO reduction is not due to cell
death.

Quantitative Data Summary (Reference Values)
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The following values are representative of 2'-hydroxy-chalcone derivatives in standard assays
and serve as benchmarks for validation.

Typical Active

Assay Type Cell Line | Target Parameter
Range (ICso)

HCT116 (Colon

Cytotoxicity ICso (48h) 10 - 25 uM
Cancer)

Cytotoxicity A549 (Lung Cancer) ICs0 (48h) 15-30 uM

] RAW 264.7 (LPS-

Anti-Inflammatory ) ICso 5-15uM
induced NO)

Enzyme Inhibition COX-2 (Cell-free) ICs0 20 — 50 uM
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Disclaimer: This guide is for research purposes only. 2'-Hydroxy-5'-methyl-2-
methoxychalcone is not approved for clinical use in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3405889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

